

Application Notes and Protocols: Sulfo-Cy5-Methyltetrazine for Single-Molecule Imaging

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Compound of Interest

Compound Name: Sulfo-Cy5-Methyltetrazine

Cat. No.: B15557156

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Introduction

Sulfo-Cy5-Methyltetrazine is a water-soluble, far-red fluorescent probe designed for highly specific and efficient labeling of biomolecules in aqueous environments.^[1] This probe incorporates the well-characterized Cy5 fluorophore, known for its brightness and photostability, making it an excellent choice for demanding applications such as single-molecule fluorescence microscopy.^{[1][2]} The key to its specificity lies in the methyltetrazine moiety, which participates in an exceptionally fast and selective bioorthogonal reaction with trans-cyclooctene (TCO) derivatives.^{[3][4][5][6]} This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, often referred to as "click chemistry," proceeds rapidly under physiological conditions without the need for a catalyst, enabling the precise labeling of target molecules in complex biological samples.^{[4][5][7]}

The sulfonated nature of Sulfo-Cy5 enhances its water solubility, preventing aggregation and improving its performance in biological buffers.^[1] These properties, combined with the far-red spectral characteristics that minimize background autofluorescence from cellular components, make **Sulfo-Cy5-Methyltetrazine** a powerful tool for researchers in cell biology, neuroscience, and drug discovery for visualizing and tracking single molecules in live cells.^{[1][8]}

Principle of the Method

The labeling strategy using **Sulfo-Cy5-Methyltetrazine** is based on the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between the methyltetrazine group on the fluorescent probe and a trans-cyclooctene (TCO)

group that has been incorporated into a biomolecule of interest, such as an antibody or a small molecule. The reaction is characterized by its exceptionally fast kinetics and high selectivity, allowing for covalent bond formation in the presence of a vast excess of other cellular components.^{[4][5]} This two-step labeling approach provides a high degree of control and specificity for single-molecule imaging experiments.

Key Features

- **High Selectivity:** The tetrazine-TCO reaction is highly specific and does not interfere with native biological processes.^[4]
- **Fast Reaction Kinetics:** The IEDDA reaction is one of the fastest bioorthogonal reactions, enabling rapid labeling of target molecules.^{[9][10]}
- **Excellent Photophysical Properties:** The Cy5 core provides bright, far-red fluorescence with high photostability, ideal for single-molecule detection.^[1]
- **Enhanced Water Solubility:** The sulfonate groups ensure high solubility in aqueous buffers, minimizing non-specific binding and aggregation.^{[1][11]}
- **Biocompatible:** The reaction proceeds under physiological conditions (pH, temperature) without the need for cytotoxic catalysts.^[4]

Applications

Sulfo-Cy5-Methyltetrazine is ideally suited for a range of single-molecule imaging applications, including:

- Single-particle tracking in live cells to study protein dynamics and trafficking.
- Super-resolution microscopy techniques such as dSTORM, leveraging the photoswitching properties of Cy5 in the presence of thiols.^[2]
- In vitro single-molecule FRET (smFRET) experiments to probe molecular conformations and interactions.^[12]
- Visualizing protein-protein interactions at the single-molecule level.

Quantitative Data

The following tables summarize the key quantitative parameters for **Sulfo-Cy5-Methyltetrazine** and its application in labeling.

Table 1: Photophysical Properties of **Sulfo-Cy5-Methyltetrazine**

Property	Value	Reference
Excitation Maximum (λ_{ex})	~646-647 nm	[1][3][13]
Emission Maximum (λ_{em})	~662-668 nm	[1][3]
Molar Extinction Coefficient	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	[13]
Stokes Shift	~16 nm	[1]
Recommended Storage	-20°C, protected from light	[11][13]

Table 2: Recommended Reaction Conditions for TCO-Antibody Labeling

Parameter	Recommendation	Reference
Molar Excess of TCO-NHS Ester	10-20 fold over antibody	[10]
Reaction Buffer	1X PBS, pH 8.5-9.0	[14]
Reaction Time	1 hour	[10]
Temperature	Room Temperature	[10]

Table 3: Recommended Reaction Conditions for **Sulfo-Cy5-Methyltetrazine** Labeling

Parameter	Recommendation	Reference
Molar Excess of Sulfo-Cy5-Methyltetrazine	1.5-3 fold over TCO-antibody	[10]
Reaction Buffer	1X PBS, pH 7.4	[9]
Reaction Time	30 minutes - 2 hours	[10]
Temperature	Room Temperature or 4°C	[10]

Experimental Protocols

Protocol 1: Preparation of TCO-Modified Antibody

This protocol describes the modification of an antibody with a TCO group using an NHS ester crosslinker.

- Prepare the Antibody:
 - Dissolve the antibody in 1X PBS, pH 7.2-7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against 1X PBS.
 - Adjust the pH of the antibody solution to 8.5-9.0 using 1 M sodium bicarbonate. The final antibody concentration should be at least 2 mg/mL.[\[14\]](#)
- Prepare the TCO-NHS Ester Stock Solution:
 - Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.[\[10\]](#)
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[\[10\]](#)
 - Incubate the reaction for 1 hour at room temperature with gentle mixing.
- Purification of the TCO-Antibody:

- Remove excess, unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with 1X PBS, pH 7.4.[14]
- Collect the protein fractions and determine the concentration using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

Protocol 2: Labeling of TCO-Modified Antibody with Sulfo-Cy5-Methyltetrazine

This protocol details the click chemistry reaction between the TCO-modified antibody and **Sulfo-Cy5-Methyltetrazine**.

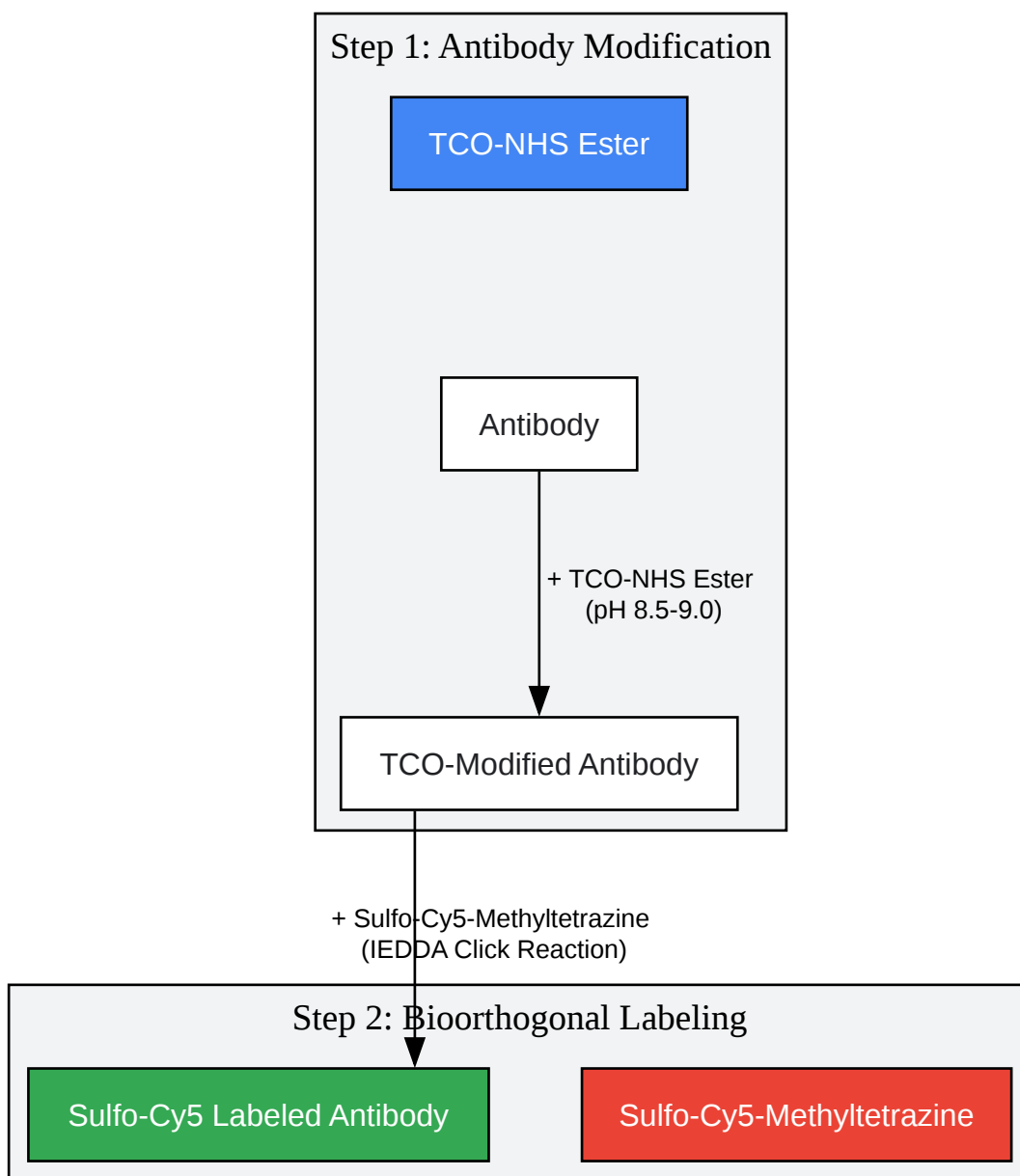
- Prepare **Sulfo-Cy5-Methyltetrazine** Stock Solution:
 - Prepare a 1-10 mM stock solution of **Sulfo-Cy5-Methyltetrazine** in nuclease-free water or DMSO.
- Labeling Reaction:
 - Add a 1.5- to 3-fold molar excess of the **Sulfo-Cy5-Methyltetrazine** stock solution to the purified TCO-antibody.[10]
 - Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C with gentle mixing.[10]
- Purification of the Labeled Antibody:
 - Remove unreacted **Sulfo-Cy5-Methyltetrazine** using a desalting column equilibrated with 1X PBS, pH 7.4.
 - Collect the fractions containing the labeled antibody. The labeled antibody can be stored at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 3: General Workflow for Single-Molecule Imaging

This protocol provides a general workflow for preparing a sample for single-molecule imaging using Total Internal Reflection Fluorescence (TIRF) microscopy.

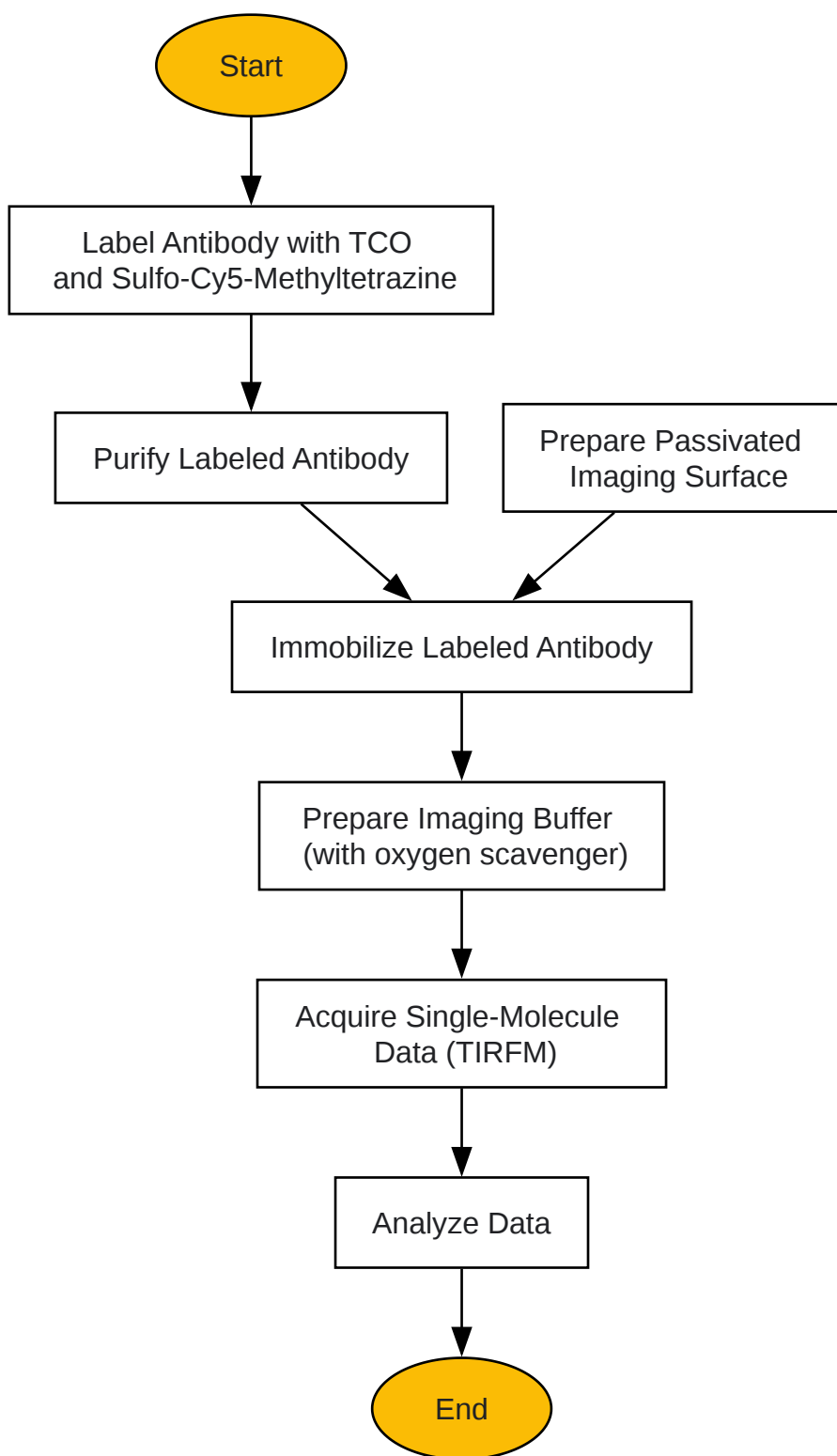
- Surface Passivation:
 - Clean glass coverslips thoroughly.
 - Passivate the surface to prevent non-specific binding of the labeled antibody. This can be achieved using methods such as PEGylation.
- Antibody Immobilization:
 - Immobilize the Sulfo-Cy5-labeled antibody onto the passivated surface. This can be done via specific interactions (e.g., biotin-streptavidin) or non-specific adsorption at very low concentrations.
- Sample Preparation for Imaging:
 - Wash the surface with imaging buffer to remove any unbound antibodies.
 - The imaging buffer should be optimized to enhance the photophysical properties of Cy5 and reduce photoblinking. A common imaging buffer includes an oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., β -mercaptoethanol or Trolox).
- Image Acquisition:
 - Mount the coverslip on a TIRF microscope.
 - Excite the Sulfo-Cy5 fluorophore with a laser line close to its absorption maximum (e.g., 640 nm or 647 nm).
 - Collect the fluorescence emission using an appropriate filter set and a sensitive camera (e.g., EMCCD or sCMOS).
 - Acquire a time-series of images to observe the dynamics of single molecules.

Visualizations



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Caption: Two-step labeling strategy for antibodies.



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Caption: Experimental workflow for single-molecule imaging.

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